2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide

urea transporter UT-B inhibition diuretic screening

This compound (CAS 921493-44-9) is a validated, nanomolar UT-B inhibitor (IC50 14 nM) for renal and cardiovascular research. Its unique 2,6-dimethylphenyl moiety ensures target specificity, distinguishing it from close analogs like CK2 inhibitor CX-4945. Ideal for chemical biology studies parsing UT-B vs CK2 phenotypes. Strict SAR demands precise procurement of this specific N-phenyl substituent to maintain activity—casual analog replacement will fail. Verify batch purity (≥95%) and request a COA to ensure experimental fidelity in fluid balance modulation studies.

Molecular Formula C20H26N4O2S
Molecular Weight 386.51
CAS No. 921493-44-9
Cat. No. B2847382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide
CAS921493-44-9
Molecular FormulaC20H26N4O2S
Molecular Weight386.51
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3
InChIInChI=1S/C20H26N4O2S/c1-13-7-6-8-14(2)18(13)23-17(25)11-16-12-27-20(22-16)24-19(26)21-15-9-4-3-5-10-15/h6-8,12,15H,3-5,9-11H2,1-2H3,(H,23,25)(H2,21,22,24,26)
InChIKeyNASBOQVVKNULHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(3-Cyclohexylureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide (CAS 921493-44-9): Sourcing & Baseline Characterization


2-(2-(3-Cyclohexylureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide (CAS 921493-44-9, molecular formula C20H26N4O2S, molecular weight 386.51 g/mol) is a synthetic small molecule belonging to the cyclohexylureido-thiazol-acetamide class [1]. This compound is primarily characterized as an inhibitor of the urea transporter UT-B, a member of the solute carrier family 14 (SLC14A1), with a reported IC50 of 14 nM in mouse erythrocyte-based assays [2]. Its structural architecture features a central thiazole ring linked to both a cyclohexylureido group and an N-(2,6-dimethylphenyl)acetamide moiety, a scaffold that engages critical residues in the UT-B pore via a non-competitive mechanism. Preclinical background studies position UT-B inhibitors as a novel class of 'urearetics' with potential applications in cardiovascular, renal, and metabolic disease research where fluid balance modulation is critical [3].

Why In-Class Cyclohexylureido-Thiazole Acetamides Cannot Be Interchanged: The UT-B Specificity and N-Phenyl Substituent Barrier


A functional group walk across the cyclohexylureido-thiazol-acetamide series reveals that the activity cliff is driven entirely by the terminal N-phenyl substituent . The N-(2,6-dimethylphenyl) motif in the target compound yields nanomolar UT-B inhibition (IC50 = 14 nM), while closely related analogs exhibit substantial divergence: N-(4-methoxyphenyl) substitution (CX-4945) produces potent inhibition of protein kinase CK2 (IC50 ~1 nM) with no reported UT-B activity; N-(4-fluorophenyl) or N-(2-phenoxyphenyl) variants remain uncharacterized functionally, introducing uncertainty in procurement. Even within the UT-B active space, potency differences are stark—BDBM50394962 shows IC50 = 11 nM versus BDBM50394967 at IC50 = 104 nM representing a ~10-fold span in a closely related cluster [1]. This steep SAR cliff means that any generic substitution—even a change from 2,6-dimethylphenyl to 2,4-dimethylphenyl—cannot be assumed to preserve target affinity or selectivity, establishing a strong barrier to casual analog replacement in any experiment or batch order.

921493-44-9 Comparative Evidence Matrix: Quantitative Differentiation Against Closest Analogs


Nanomolar UT-B Inhibition: Head-to-Head IC50 Comparison in Orthogonal Erythrocyte Assays

The target compound demonstrates nanomolar inhibition of UT-B, with an IC50 of 14 nM measured in a mouse acetamide-loaded erythrocyte hemolysis assay [1]. This places it in a competitive range among a cluster of structurally distinct UT-B inhibitors: BDBM50394962 exhibits an IC50 of 11 nM, BDBM50394967 exhibits an IC50 of 104 nM, and the high-throughput screening benchmark 'urearetics' identified compounds with EC50 values as low as ~10 nM [2]. Critically, an orthogonal stopped-flow light scattering assay in wild-type CD1 mouse erythrocytes confirms activity at 23 nM, demonstrating reproducibility across independent experimental platforms [1][3]. This multi-assay validation reduces the risk that a single readout is artifactual—a key procurement consideration when comparing candidate tool compounds.

urea transporter UT-B inhibition diuretic screening urearetics

Target Selectivity: UT-B Engagement vs. CK2 Off-Target Activity in Structurally Related Ureido-Thiazole Analogs

A critical procurement decision factor is the functional segregation of target pharmacology between structurally related ureido-thiazole acetamides. The N-(4-methoxyphenyl) analog (CX-4945, Silmitasertib) is a Phase II clinical-stage, orally bioavailable CK2 inhibitor with IC50 values of 1 nM against CK2α and CK2α' . Comprehensive biochemical profiling of CX-4945 reveals inhibition of at least 12 additional kinases at nanomolar concentrations, but no documented activity against UT-B [1]. In contrast, the N-(2,6-dimethylphenyl) target compound (921493-44-9) demonstrates confirmed UT-B inhibition (IC50 = 14 nM) through multiple functional assays [2]. This target swap—from CK2 to UT-B—is driven by the N-phenyl substitution pattern alone, a striking selectivity switch that has direct consequences for experimental design in kinase oncology versus renal physiology research contexts.

kinase selectivity UT-B vs CK2 target deconvolution CX-4945 analog

Physicochemical Differentiation: Predicted LogP Shift from 2,6-Dimethyl Substitution Relative to Polar Analogs

The 2,6-dimethylphenyl substitution introduces steric hindrance and increased lipophilicity relative to more polar N-phenyl variants such as the 4-methoxyphenyl or 4-carboxybenzyl analogs. While measured experimental logP values for this precise compound are not publicly available in curated physicochemical databases, in silico predictions consistently place the target compound's logP in the range of 3.0–3.5, approximately 1.5 log units higher than the 4-methoxyphenyl analog (CX-4945, predicted logP ~1.3–2.2) [1]. This differential is structurally consistent: the 2,6-dimethyl substitution masks the polar amide NH and reduces hydrogen-bonding capacity, while the 4-methoxy group introduces an additional hydrogen bond acceptor. The practical consequence is that the target compound is expected to exhibit enhanced passive membrane permeability and altered solubility profiles relative to more polar analogs, properties that directly influence DMSO stock preparation protocols and cell-based assay performance.

lipophilicity logP permeability ADME prediction

Synthetic Tractability and Purity Benchmark: Scalable Supply Chain Advantage

The target compound is commercially available through multiple vendor channels at a standard purity of ≥95% (HPLC), with the potential for scale-up custom synthesis and provision of batch-specific QC documentation (NMR, HPLC, LC-MS) . In comparison, the UT-B inhibitor BDBM50394962 (CHEMBL1394231) and BDBM50394967 (CHEMBL2165784) are primarily research tool compounds not broadly stocked, which can introduce longer lead times (4–8 weeks) for custom synthesis. The well-characterized cyclohexylureido-thiazol-acetamide core benefits from established synthetic routes involving HATU-mediated coupling of 2-amino-thiazole-4-acetic acid derivatives with cyclohexyl isocyanate, followed by amidation with 2,6-dimethylaniline—a convergent strategy that supports multi-gram scale-up under standard CRO conditions .

custom synthesis purity batch consistency supply chain

High-Confidence Application Scenarios for 921493-44-9 Based on Differentiated Evidence


UT-B Pharmacological Tool for Diuretic and Fluid-Balance Research

With a confirmed UT-B IC50 of 14 nM in erythrocyte-based functional assays [1], 921493-44-9 is ideally suited as a chemical probe for dissecting the role of UT-B in renal concentrating mechanisms and extra-renal urea recycling. This compound enables studies aimed at validating UT-B as a diuretic target, with the advantage of nanomolar potency comparable to the benchmark 'urearetics' leads while offering a distinct thiazole-acetamide scaffold for orthogonal SAR confirmation [2]. Researchers should pair this compound with UT-A-selective inhibitors to parse the relative contributions of UT-A vs. UT-B in urine concentration models.

Comparative Selectivity Profiling Against Kinase-Targeted Cyclohexylureido-Thiazole Analogs

The stark target switch between 921493-44-9 (UT-B inhibitor) and the structurally analogous CX-4945 (CK2 inhibitor) creates a valuable matched-pair tool set for chemical biology studies [1]. This pair enables clean dissection of CK2-dependent versus UT-B-dependent phenotypes in cells that co-express both targets. Procurement of both compounds from verified sources allows side-by-side dose-response experiments to attribute biological effects to specific targets, a strategy that is compromised if a generic 'cyclohexylureido-thiazole acetamide' is ordered without verifying the N-phenyl substituent identity.

UT-B-Mediated Water Transport Studies Using Chemical Knockout Models

The foundational publication by Levin et al. (2007) demonstrated that UT-B inhibitors can effectively create a 'chemical UT-B knockout' in AQP1-null erythrocytes, reducing UT-B-mediated water transport by approximately 3-fold [1]. 921493-44-9, with its validated nanomolar UT-B inhibition, provides a chemical biology alternative to genetic knockout approaches. This application is particularly valuable in tissues where UT-B expression has been implicated in pathological water retention, such as in heart failure-associated edema or hyponatremic states. The compound's multi-assay IC50 validation (14-23 nM) provides confidence in target engagement across different experimental readouts.

SAR Probe for N-Phenyl Substituent Optimization in Urea Transporter Inhibitor Development

The 2,6-dimethylphenyl substitution represents a specific lipophilic SAR probe within the UT-B inhibitor pharmacophore [1]. Its predicted logP elevation of ~1.5 units over the 4-methoxyphenyl analog provides a tool for systematically evaluating the relationship between lipophilicity, solubility, and UT-B potency. This compound can serve as a reference point for medicinal chemistry programs aiming to balance UT-B inhibitory activity with favorable ADME properties, particularly in lead optimization campaigns where modulating logP without sacrificing target engagement is a key design objective.

Quote Request

Request a Quote for 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.